molecular formula C39H31BrNO2PS B15205941 N-[(1S,2R)-2-[(R)-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide

N-[(1S,2R)-2-[(R)-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide

Katalognummer: B15205941
Molekulargewicht: 688.6 g/mol
InChI-Schlüssel: BNYDLNNLKMZEIR-TWMQTRFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1S,2R)-2-[®-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a sulfinyl group, and a diphenylphosphino group, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-2-[®-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the bromophenyl sulfinyl intermediate, followed by the introduction of the diphenylphosphino group through a series of reactions involving reagents such as phosphine ligands and catalysts. The final step involves the coupling of the intermediate with benzamide under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1S,2R)-2-[®-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The diphenylphosphino group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(1S,2R)-2-[®-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(1S,2R)-2-[®-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The sulfinyl and phosphino groups play a crucial role in these interactions, contributing to the compound’s bioactivity and therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(1S,2R)-2-[®-(4-Chlorophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide
  • N-[(1S,2R)-2-[®-(4-Fluorophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide
  • N-[(1S,2R)-2-[®-(4-Methylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide

Uniqueness

N-[(1S,2R)-2-[®-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide stands out due to the presence of the bromophenyl group, which imparts unique electronic and steric properties. This makes the compound particularly valuable in applications requiring specific reactivity and selectivity.

Eigenschaften

Molekularformel

C39H31BrNO2PS

Molekulargewicht

688.6 g/mol

IUPAC-Name

N-[(1S,2R)-2-(4-bromophenyl)sulfinyl-1,2-diphenylethyl]-2-diphenylphosphanylbenzamide

InChI

InChI=1S/C39H31BrNO2PS/c40-31-25-27-34(28-26-31)45(43)38(30-17-7-2-8-18-30)37(29-15-5-1-6-16-29)41-39(42)35-23-13-14-24-36(35)44(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-28,37-38H,(H,41,42)/t37-,38+,45?/m0/s1

InChI-Schlüssel

BNYDLNNLKMZEIR-TWMQTRFGSA-N

Isomerische SMILES

C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)S(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Kanonische SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)S(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.